molecular formula C16H13N3O4 B12633558 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester

Cat. No.: B12633558
M. Wt: 311.29 g/mol
InChI Key: RPOCRRPVAYWSAL-UHFFFAOYSA-N
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Description

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

The synthesis of 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Nitration: Introduction of the nitro group at the 5-position is usually carried out using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and ethanol. Major products formed from these reactions include the corresponding amino derivative, substituted phenyl derivatives, and the carboxylic acid form of the compound.

Scientific Research Applications

5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as an inhibitor of specific enzymes or receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group may play a role in the compound’s reactivity and ability to form interactions with biological macromolecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 5-Nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester include other pyrrolo[2,3-b]pyridine derivatives, such as:

    3-Phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester: Lacks the nitro group, which may result in different biological activities.

    5-Amino-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester: The amino group can alter the compound’s reactivity and interactions with biological targets.

    5-Nitro-3-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid ethyl ester: The methyl group can influence the compound’s steric properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological properties and reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H13N3O4

Molecular Weight

311.29 g/mol

IUPAC Name

ethyl 5-nitro-3-phenyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C16H13N3O4/c1-2-23-16(20)14-13(10-6-4-3-5-7-10)12-8-11(19(21)22)9-17-15(12)18-14/h3-9H,2H2,1H3,(H,17,18)

InChI Key

RPOCRRPVAYWSAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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